- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Cas no 97845-80-2 (Penciclovir Monoacetate)

Penciclovir Monoacetate structure
Nombre del producto:Penciclovir Monoacetate
Número CAS:97845-80-2
MF:C12H17N5O4
Megavatios:295.294481992722
CID:2677598
Penciclovir Monoacetate Propiedades químicas y físicas
Nombre e identificación
-
- Monoacetate Penciclovir; Penciclovir Impurity B
- [4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate
- 2-[2-(2-Amino-6-oxohydropurin-9-yl)ethyl]-3-hydroxypropyl acetate
- 4-(2-amino-6-oxo-3,6-dihydro-9h-purin-9-yl)-2-(hydroxymethyl)butyl acetate
- Mono-O-acetylpenciclovi; 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one
- 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)
- BRL 42222
- Mono-O-acetylpenciclovir
- Penciclovir monoacetate
- Penciclovir Monoacetate
-
- Renchi: 1S/C12H17N5O4/c1-7(19)21-5-8(4-18)2-3-17-6-14-9-10(17)15-12(13)16-11(9)20/h6,8,18H,2-5H2,1H3,(H3,13,15,16,20)
- Clave inchi: UBPBRZXGEFQVAT-UHFFFAOYSA-N
- Sonrisas: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)CO
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 21
- Cuenta de enlace giratorio: 7
- Complejidad: 441
- Superficie del Polo topológico: 132
Penciclovir Monoacetate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | P221515-1mg |
Penciclovir Monoacetate |
97845-80-2 | 1mg |
$150.00 | 2023-05-17 | ||
TRC | P221515-2.5mg |
Penciclovir Monoacetate |
97845-80-2 | 2.5mg |
$328.00 | 2023-05-17 | ||
TRC | P221515-10mg |
Penciclovir Monoacetate |
97845-80-2 | 10mg |
$ 1160.00 | 2023-09-06 | ||
TRC | P221515-5mg |
Penciclovir Monoacetate |
97845-80-2 | 5mg |
$603.00 | 2023-05-17 |
Penciclovir Monoacetate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
4.1 Reagents: Acetyl chloride Solvents: Pyridine
4.2 Reagents: Acetic acid
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
4.1 Reagents: Acetyl chloride Solvents: Pyridine
4.2 Reagents: Acetic acid
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol , tert-Butanol
2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
7.1 Reagents: Acetyl chloride Solvents: Pyridine
7.2 Reagents: Acetic acid
2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
7.1 Reagents: Acetyl chloride Solvents: Pyridine
7.2 Reagents: Acetic acid
Referencia
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Métodos de producción 3
Condiciones de reacción
Referencia
- Synthesis and evaluation of amino acid ester prodrugs of penciclovirSynthesis and properties of S-phosphates of some antiviral acyclic nucleosidesPreparation of guanine derivatives and their use in antiviral preparationsBioorganic & Medicinal Chemistry Letters, 1996, 6(15), 1849-1854,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Water ; 3 h, pH 7.4, 30 °C
Referencia
- Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug MetabolitesChemCatChem, 2014, 6(4), 1028-1042,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Pyridine
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referencia
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
6.1 Reagents: Acetyl chloride Solvents: Pyridine
6.2 Reagents: Acetic acid
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
6.1 Reagents: Acetyl chloride Solvents: Pyridine
6.2 Reagents: Acetic acid
Referencia
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
2.1 Reagents: Acetyl chloride Solvents: Pyridine
2.2 Reagents: Acetic acid
2.1 Reagents: Acetyl chloride Solvents: Pyridine
2.2 Reagents: Acetic acid
Referencia
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
3.1 Reagents: Acetyl chloride Solvents: Pyridine
3.2 Reagents: Acetic acid
2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
3.1 Reagents: Acetyl chloride Solvents: Pyridine
3.2 Reagents: Acetic acid
Referencia
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
5.1 Reagents: Acetyl chloride Solvents: Pyridine
5.2 Reagents: Acetic acid
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
5.1 Reagents: Acetyl chloride Solvents: Pyridine
5.2 Reagents: Acetic acid
Referencia
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Penciclovir Monoacetate Raw materials
- 1,1,2-triethyl ethane-1,1,2-tricarboxylate
- 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine
- 1,9-Dihydro-9-4-hydroxy-3-(4-methoxyphenyl)diphenylmethoxymethylbutyl-2-(4-methoxyphenyl)diphenylmethylamino-6H-purin-6-one
- Famciclovir
- 2-Amino-6-chloropurine
- 2-(hydroxyMethyl)butane-1,4-diol
- 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
- 4-Methoxyriphenylmethylchloride
- 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol
Penciclovir Monoacetate Preparation Products
Penciclovir Monoacetate Literatura relevante
-
1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
97845-80-2 (Penciclovir Monoacetate) Productos relacionados
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
Proveedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Hebei Ganmiao New material Technology Co., LTD
Miembros de la medalla de oro
Proveedor de China
Lote

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
